![molecular formula C13H13N3O B1478440 5-(2-氨基乙基)吡咯并[1,2-a]喹喔啉-4(5H)-酮 CAS No. 283604-58-0](/img/structure/B1478440.png)

5-(2-氨基乙基)吡咯并[1,2-a]喹喔啉-4(5H)-酮

描述

5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential antineoplastic activity . It is synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through a process of ring opening and unexpected cyclization .

Synthesis Analysis

The synthesis of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one involves a visible light-mediated process. This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of this compound . The scalability of the developed protocol is further demonstrated by a gram-scale synthesis and in vitro cytotoxicity assay .Molecular Structure Analysis

The molecular structure of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is complex and involves a pyrrolo[1,2-a]quinoxaline core . Further details about the molecular structure can be found in the referenced literature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one include the ring opening and cyclization of aryl cyclopropanes . This process is mediated by visible light and results in the formation of the pyrrolo[1,2-a]quinoxalin-4(5H)-one structure .科学研究应用

合成与化学性质

合成方法

已开发出用于吡咯并[1,2-a]喹喔啉衍生物的创新合成路线,采用钯催化的交叉偶联反应和环化反应,展示了从更简单的前体构建这些复杂结构的有效方法。例如,使用钯催化的顺序交叉偶联反应和环化过程合成了具有生物活性的 3H-吡咯并[2,3-c]喹啉-4(5H)-酮,突出了这些方法在创建吡咯并喹喔啉骨架中的多功能性 (Wang 等人,2013)。

环保合成

已探索绿色合成方法,例如使用对十二烷基苯磺酸 (p-DBSA) 作为合成吡咯并[1,2-a]喹喔啉的催化剂,证明了环保催化在高效且温和条件下创建这些化合物的潜力 (Carullo 等人,2021)。

生物活性与治疗潜力

抗癌特性

已经发现一些吡咯并[1,2-a]喹喔啉具有抗癌特性,特别是靶向表达 GPER 的乳腺癌细胞。对它们的抗增殖活性的研究表明这些化合物作为开发抗癌剂的支架的潜力 (Carullo 等人,2021)。

神经营养活性

已经研究了吡咯并[1,2-a]喹喔啉衍生物的神经营养作用,揭示了对动物模型中运动活动的影响。这突出了它们在探索神经系统疾病的新疗法中的潜在效用 (Zaliznaya 等人,2020)。

血清素受体拮抗作用

与吡咯并[1,2-a]喹喔啉在结构上相似的新的 1H-吡咯并[3,2-c]喹啉衍生物已显示出在血清素 5-HT6 受体上具有有效的拮抗作用,表明它们在治疗与阿尔茨海默病相关的认知障碍中的应用 (Grychowska 等人,2016)。

未来方向

The future directions for research on 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one could include further exploration of its antineoplastic activity , as well as continued development of efficient synthesis methods . Additionally, more research is needed to fully understand its mechanism of action and to determine its physical and chemical properties.

作用机制

Target of Action

It is known that this compound possesses good antineoplastic activity , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

The antineoplastic activity suggests that it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death

Biochemical Pathways

Given its antineoplastic activity, it is likely that this compound impacts pathways related to cell growth and division

Result of Action

The primary result of the action of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is its antineoplastic activity

属性

IUPAC Name |

5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-7-9-16-11-5-2-1-4-10(11)15-8-3-6-12(15)13(16)17/h1-6,8H,7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTCZKKTHYFEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=CC=C3C(=O)N2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

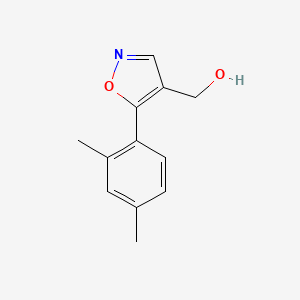

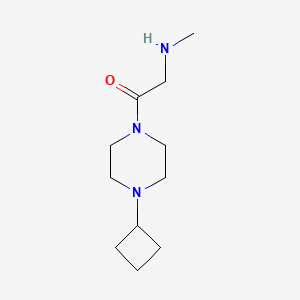

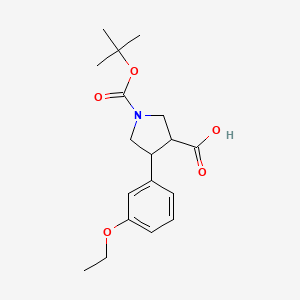

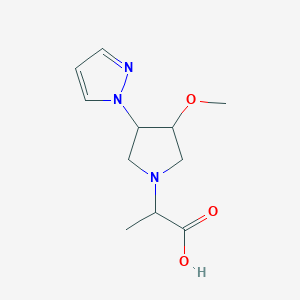

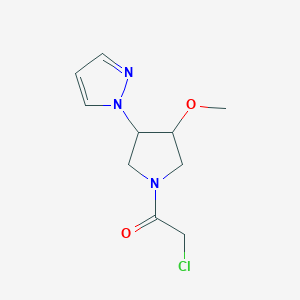

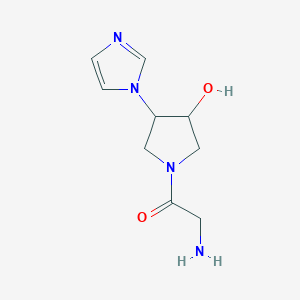

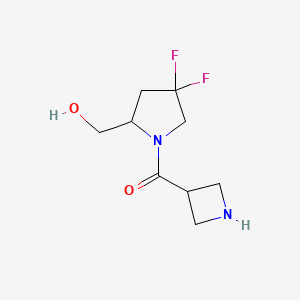

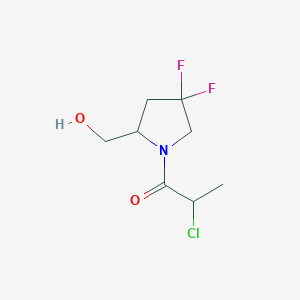

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)